molecular formula C6H4ClN3S B1355138 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile CAS No. 33089-15-5

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No. B1355138
CAS RN: 33089-15-5
M. Wt: 185.64 g/mol
InChI Key: IGIRTCCCRNZFSQ-UHFFFAOYSA-N
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Patent
US07501425B1

Procedure details

A mixture of 48.3 g (289 mmol) of 4-hydroxy-2-(methylthio)-5-pyrimidinecarbonitrile and 150 mL of phosphorus oxychloride is heated at reflux for 3 hours. The reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated to dryness. The residue is partitioned between dichloromethane and ice water. The organic phase is washed with water, dried over magnesium sulfate, and concentrated to a residue that is diluted with 750 mL of hexane. The stirred mixture is heated to reflux and the hot hexane solution is decanted from the insoluble material. Upon cooling to room temperature, crystals form and are collected to afford 32 g (60%) of the title compound.
Quantity
48.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[C:4]([S:10][CH3:11])[N:3]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[C:4]([S:10][CH3:11])[N:3]=1

Inputs

Step One
Name
Quantity
48.3 g
Type
reactant
Smiles
OC1=NC(=NC=C1C#N)SC
Name
Quantity
150 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between dichloromethane and ice water
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue that
ADDITION
Type
ADDITION
Details
is diluted with 750 mL of hexane
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the hot hexane solution is decanted from the insoluble material
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
CUSTOM
Type
CUSTOM
Details
crystals form and are collected

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC=C1C#N)SC
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.